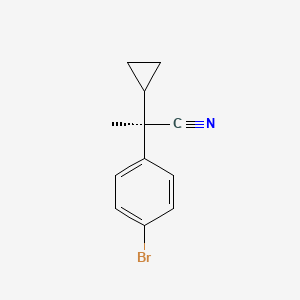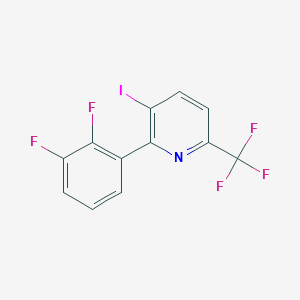
2-(2,3-Difluorophenyl)-3-iodo-6-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Difluorophenyl)-3-iodo-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative Compounds containing fluorine atoms are of significant interest due to their unique chemical and physical properties, which often include increased stability, lipophilicity, and bioavailability
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluorophenyl)-3-iodo-6-(trifluoromethyl)pyridine typically involves multi-step processes. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry principles, are likely applied to enhance yield and reduce environmental impact.
化学反応の分析
Types of Reactions
2-(2,3-Difluorophenyl)-3-iodo-6-(trifluoromethyl)pyridine can undergo several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Organoboron Compounds: Serve as coupling partners in Suzuki–Miyaura reactions.
Nucleophiles: Used in substitution reactions to replace the iodine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with different organoboron compounds can yield a variety of substituted pyridines.
科学的研究の応用
2-(2,3-Difluorophenyl)-3-iodo-6-(trifluoromethyl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound’s fluorinated structure can enhance the pharmacokinetic properties of drug candidates.
Agrochemicals: Fluorinated pyridines are often used in the development of pesticides and herbicides due to their stability and bioactivity.
Materials Science: The compound can be used in the synthesis of advanced materials with unique properties.
作用機序
The mechanism of action of 2-(2,3-Difluorophenyl)-3-iodo-6-(trifluoromethyl)pyridine is not well-documented. in general, fluorinated compounds can interact with biological targets through various pathways, including inhibition of enzymes, modulation of receptor activity, and disruption of cellular processes. The presence of fluorine atoms can enhance binding affinity and selectivity for specific molecular targets.
類似化合物との比較
Similar Compounds
- 2-Fluoropyridine
- 2,6-Difluoropyridine
- 2,3,5-Trifluoropyridine
Uniqueness
2-(2,3-Difluorophenyl)-3-iodo-6-(trifluoromethyl)pyridine is unique due to the combination of fluorine and iodine atoms in its structure. This combination can provide distinct reactivity and properties compared to other fluorinated pyridines. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications .
特性
分子式 |
C12H5F5IN |
|---|---|
分子量 |
385.07 g/mol |
IUPAC名 |
2-(2,3-difluorophenyl)-3-iodo-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C12H5F5IN/c13-7-3-1-2-6(10(7)14)11-8(18)4-5-9(19-11)12(15,16)17/h1-5H |
InChIキー |
GYZOWDDRYYVDCP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)F)F)C2=C(C=CC(=N2)C(F)(F)F)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


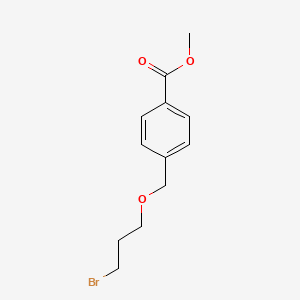
![8-(Trifluoromethoxy)-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid](/img/structure/B14038574.png)
![(S)-(5-Methyl-5-azaspiro[2.4]heptan-6-yl)methanol](/img/structure/B14038577.png)
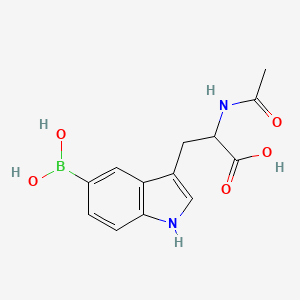
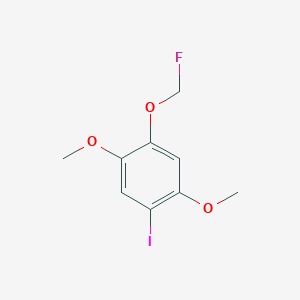
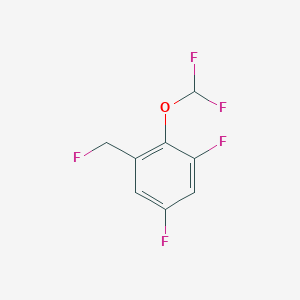

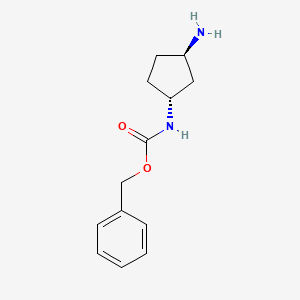

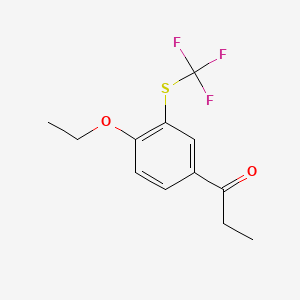
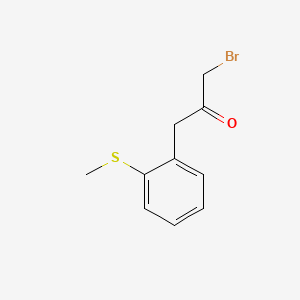
![7,14,27,30-tetraphenylundecacyclo[21.13.2.22,5.03,19.04,16.06,15.08,13.020,37.024,33.026,31.034,38]tetraconta-1(37),2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32,34(38),35,39-icosaene](/img/structure/B14038627.png)
